ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate

Catalog No.
S13354723
CAS No.
M.F
C13H9FINO3
M. Wt
373.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carbo...

Product Name

ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate

IUPAC Name

ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate

Molecular Formula

C13H9FINO3

Molecular Weight

373.12 g/mol

InChI

InChI=1S/C13H9FINO3/c1-2-18-13(17)11-10(15)9-8(16-11)5-7(14)6-3-4-19-12(6)9/h3-5,16H,2H2,1H3

InChI Key

GKDYRNCNFWOBAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C3C(=C(C=C2N1)F)C=CO3)I

Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate is an organic compound characterized by its complex structure, which includes a furoindole framework. This compound is notable for its incorporation of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological properties. The molecular formula of this compound is C12H8FINO2C_{12}H_{8}FINO_{2}, and it features a carboxylate functional group that can participate in various

  • Esterification: The carboxylate can react with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a potential site for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic aromatic substitution, allowing for the introduction of additional substituents on the indole ring.

These reactions make the compound a versatile intermediate for synthesizing more complex molecules.

The synthesis of ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate typically involves multi-step organic synthesis techniques:

  • Formation of the Furoindole Core: Initial steps may involve the cyclization of appropriate precursors to form the furoindole structure.
  • Halogenation: Introduction of fluorine and iodine can be achieved through halogenation reactions using reagents like iodine monochloride and fluorinating agents.
  • Carboxylation: The carboxylate group can be introduced via carboxylation reactions, often using carbon dioxide or carbon monoxide in the presence of suitable catalysts.

These methods require careful control of reaction conditions to achieve desired yields and purities.

Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new therapeutic agents targeting cancer or neurodegenerative diseases.
  • Chemical Research: As a synthetic intermediate, it can be used to create more complex organic molecules for research purposes.

Interaction studies involving ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound binds to specific proteins or enzymes.
  • In Vitro Assays: To assess its biological activity against cell lines or microbial strains.

Such studies are critical for understanding the compound's potential therapeutic uses.

Several compounds share structural similarities with ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate. A comparison highlights their unique features:

Compound NameStructure FeaturesUnique Properties
Ethyl 4-fluoro-3-iodo-1H-indazole-6-carboxylateIndazole core with fluorine and iodinePotentially different biological activity
Ethyl 5-bromo-indole-3-carboxylateIndole core with bromineDifferent halogen impacts biological activity
Ethyl 1-methylindole-3-carboxylateMethylated indole structureEnhanced lipophilicity

Ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate is unique due to its specific combination of halogens and its furoindole framework, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

372.96112 g/mol

Monoisotopic Mass

372.96112 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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